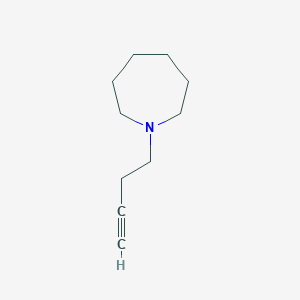
1-(But-3-yn-1-yl)azepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(But-3-yn-1-yl)azepane is an organic compound that belongs to the class of azepanes.
准备方法
The synthesis of 1-(But-3-yn-1-yl)azepane can be achieved through several synthetic routes. One common method involves the reaction of azepane with but-3-yn-1-yl bromide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the azepane, allowing it to react with the alkyl halide to form the desired product .
This may include the use of continuous flow reactors and other advanced techniques to improve yield and efficiency .
化学反应分析
1-(But-3-yn-1-yl)azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated derivatives.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used but generally include oxidized, reduced, or substituted derivatives of the original compound .
科学研究应用
1-(But-3-yn-1-yl)azepane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological and psychiatric disorders.
Industry: It is used in the development of new polymers and materials with unique properties
作用机制
The mechanism by which 1-(But-3-yn-1-yl)azepane exerts its effects involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor or receptor ligand, modulating the activity of these proteins. The exact pathways involved depend on the specific application and target but generally involve binding to active sites or allosteric sites on the target molecules .
相似化合物的比较
1-(But-3-yn-1-yl)azepane can be compared with other azepane derivatives, such as:
Azepane: The parent compound, which lacks the but-3-yn-1-yl substituent.
1-(But-3-en-1-yl)azepane: A similar compound with a double bond instead of a triple bond in the side chain.
1-(But-3-yn-1-yl)piperidine: A six-membered ring analogue with similar substituents.
属性
分子式 |
C10H17N |
|---|---|
分子量 |
151.25 g/mol |
IUPAC 名称 |
1-but-3-ynylazepane |
InChI |
InChI=1S/C10H17N/c1-2-3-8-11-9-6-4-5-7-10-11/h1H,3-10H2 |
InChI 键 |
OQBUHCAAQPHPCG-UHFFFAOYSA-N |
规范 SMILES |
C#CCCN1CCCCCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


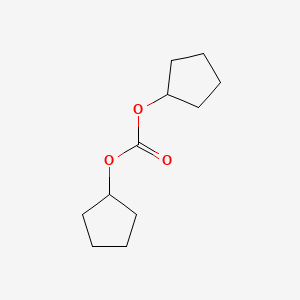
![O-[Methyl(1,2,2-trimethylpropoxy)phosphinyl]-L-tyrosine](/img/structure/B13438614.png)
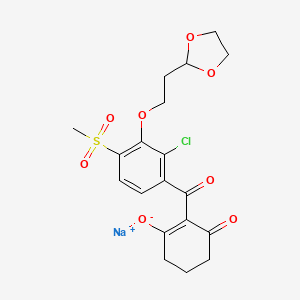
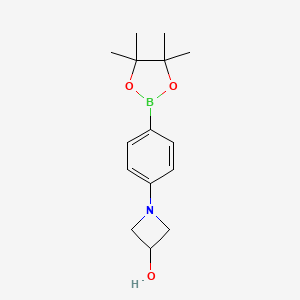
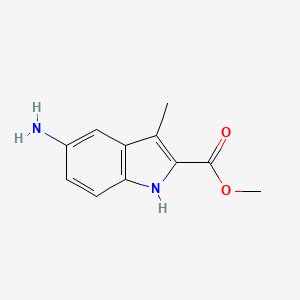

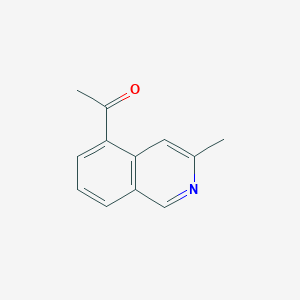

![tert-butyl N-methyl-N-[3-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]propyl]carbamate](/img/structure/B13438657.png)
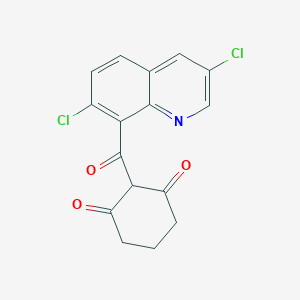

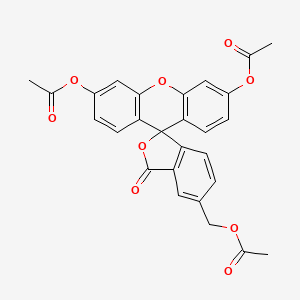
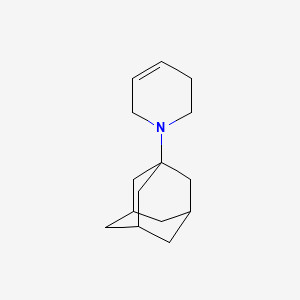
![2-Hydroxy-5-[1-(4-hydroxyphenyl)-1-methylethyl]benzaldehyde](/img/structure/B13438680.png)
